molecular formula C11H13N3S B11765837 N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11765837
M. Wt: 219.31 g/mol
InChI Key: LCSDUWAXEFEELN-UHFFFAOYSA-N
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Description

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with ethyl bromoacetate, followed by the introduction of the m-tolyl group through a substitution reaction. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the m-tolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the m-tolyl position.

Scientific Research Applications

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed that the thiadiazole ring plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-5-(m-tolyl)thiazol-2-amine
  • N-Ethyl-5-(m-tolyl)-1,3,4-oxadiazol-2-amine

Uniqueness

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-ethyl-5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

LCSDUWAXEFEELN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=CC(=C2)C

Origin of Product

United States

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